11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a steroid compound that exhibits significant biological activity, primarily in the field of pharmacology. This compound is structurally related to glucocorticoids and is used in various therapeutic applications due to its anti-inflammatory and immunosuppressive properties.
This compound can be synthesized through various chemical processes involving precursor steroids. It is often derived from modifications of existing steroid structures, particularly those related to the pregnane class of steroids. The synthesis methods typically involve hydroxylation and other functional group transformations.
11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione belongs to the class of corticosteroids. These compounds are characterized by their steroid structure and are utilized in medical treatments for conditions such as allergies, asthma, and autoimmune diseases.
The synthesis of 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione can be achieved through several methods:
The preferred method for synthesis involves several steps where intermediate compounds are formed and subsequently converted into 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione through precise reaction conditions and reagents.
The molecular formula for 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is . Its structure features a steroid backbone with three hydroxyl groups at positions 11, 17, and 21.
The compound's structural characteristics include:
The stereochemistry around the steroid nucleus is critical for its biological activity.
11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione participates in various chemical reactions typical for steroid compounds:
Reaction conditions such as temperature and solvent choice significantly influence the outcome of these transformations. For instance, reactions are often conducted under mild conditions (0° to 25°C) to prevent degradation or unwanted side reactions .
The mechanism by which 11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione exerts its effects involves binding to glucocorticoid receptors within target cells. This binding initiates a cascade of cellular events that lead to:
Research indicates that this compound's efficacy in reducing inflammation is linked to its ability to inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.
The physical properties include:
Key chemical properties:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed for purity assessment and quantification .
11alpha,17,21-Trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is primarily used in pharmacological research and development. Its applications include:
The introduction of methyl groups at C-16 represents a strategic modification in steroidal pharmacology, significantly influencing glucocorticoid receptor binding affinity and metabolic stability. The synthesis of 16-methylpregnane derivatives requires precise stereochemical control, particularly concerning the beta-configuration of the methyl group. This configuration alters molecular conformation by inducing a characteristic "bulge" in the D-ring, enhancing steric hindrance and reducing susceptibility to 17-ketone formation—a common deactivation pathway for natural corticosteroids [1] [7].
The 16beta-methyl group is incorporated early in synthetic sequences to leverage its directing effects on subsequent reactions. A pivotal route begins with 16-dehydropregnenolone acetate, which undergoes Michael addition with methylmagnesium halides under cuprate catalysis. This step yields the 16beta-methyl isomer with >7:1 selectivity due to preferential equatorial attack on the enone system. The resulting intermediate then undergoes microbial dehydrogenation at C-1(2) and C-4(5) using Arthrobacter simplex to install the diene system while preserving the 16-methyl stereochemistry [2] [9]. Crucially, the 16beta-methyl group’s spatial orientation shields the C-17 ketone from reductases, a key advantage over 16alpha-isomers in maintaining glucocorticoid activity [7].
Installation of the 11alpha-hydroxyl group relies on epoxide intermediates due to the steric inaccessibility of C-11 in fully assembled steroidal frameworks. The synthesis proceeds via:
Intermediate | Reagent | Conditions | Product Selectivity |
---|---|---|---|
9β,11β-Epoxide (16beta-methyl) | HBr/Dioxane | 0°C, 2h | 11α-OH : 11β-OH = 9:1 |
9β,11β-Epoxide (16alpha-methyl) | HBr/Dioxane | 0°C, 2h | 11α-OH : 11β-OH = 3:1 |
The enhanced selectivity in 16beta-methyl derivatives underscores the steric directing influence of the beta-methyl configuration on ring-opening kinetics [4].
Synthetic routes to 16-methyl isomers diverge significantly in yield, stereoselectivity, and downstream reactivity:
Table 2: Synthetic Comparison of 16-Methyl Isomers
Parameter | 16beta-Methyl Isomer | 16alpha-Methyl Isomer |
---|---|---|
Δ16-Grignard Addition Yield | 88% | 62% (post-equilibration) |
11α-OH Installation Yield | 75% | 55% |
Diastereomeric Purity | >95% de | 85–90% de |
Key Side Reaction | None significant | Δ9(11)-Dehydration |
The 16beta-methyl series offers distinct advantages in synthetic efficiency and stereochemical fidelity, facilitating access to high-purity 11alpha-hydroxy derivatives [4] [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1